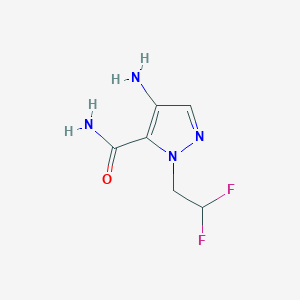

4-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

4-amino-2-(2,2-difluoroethyl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2N4O/c7-4(8)2-12-5(6(10)13)3(9)1-11-12/h1,4H,2,9H2,(H2,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTKWITQNWYHSIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C(=C1N)C(=O)N)CC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the difluoroethyl group: The difluoroethyl group can be introduced via nucleophilic substitution reactions using appropriate difluoroethylating agents.

Amination and carboxamidation: The amino group and carboxamide group can be introduced through subsequent reactions involving amination and carboxamidation reagents.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxo derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products:

Oxidation: Formation of oxo derivatives and other oxidized products.

Reduction: Formation of amines and other reduced forms.

Substitution: Introduction of various functional groups, leading to a wide range of substituted derivatives.

Scientific Research Applications

Chemistry:

Synthesis of novel compounds:

Biology:

Enzyme inhibition studies: The compound can be used in studies aimed at understanding enzyme inhibition mechanisms, particularly those involving pyrazole derivatives.

Medicine:

Drug development: Due to its potential biological activity, the compound is of interest in drug development, particularly for the design of new therapeutic agents targeting specific enzymes or receptors.

Industry:

Agricultural chemicals: The compound may find applications in the development of new agricultural chemicals, such as herbicides or fungicides.

Mechanism of Action

The mechanism of action of 4-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group and the pyrazole ring play crucial roles in binding to these targets, potentially leading to inhibition or modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 4-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide and related pyrazole derivatives:

Key Comparative Insights

Fluorination Effects: The 2,2-difluoroethyl group in the target compound enhances electronegativity and metabolic stability compared to the monofluoroethyl group in ’s analog . This difference may influence binding affinity to hydrophobic enzyme pockets.

Carboxamide Modifications :

- The N,N-dimethylcarboxamide in ’s derivative increases solubility but reduces hydrogen-bonding capacity, which could limit target engagement compared to the primary carboxamide in the target compound .

Synthetic Accessibility: The synthesis of the target compound likely involves Cs2CO3-promoted alkylation, as seen in related furanone derivatives (), whereas ’s ethoxyethyl analog requires multi-step nitro reduction and functionalization .

Biological Implications :

- While highlights the bioactivity of sulfonylphenyl-substituted pyrazoles (e.g., compound 4h with IC50 values in kinase assays), the target compound’s difluoroethyl group may offer a balance between lipophilicity and polarity for improved blood-brain barrier penetration .

Research Findings and Limitations

- Structural Optimization : The 2,2-difluoroethyl group is a strategic replacement for bulkier substituents (e.g., di-tert-butyl in ), reducing steric hindrance while maintaining favorable electronic properties .

- Data Gaps : Direct biological data for the target compound are absent in the provided evidence. Comparisons rely on extrapolation from analogs, necessitating further experimental validation.

Biological Activity

Chemical Identity

4-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide is a pyrazole derivative characterized by the following molecular formula: and CAS number 2101199-46-4. This compound features an amino group at the 4-position, a difluoroethyl group at the 1-position, and a carboxamide group at the 5-position, which contributes to its unique biological activity.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with suitable 1,3-dicarbonyl compounds.

- Introduction of the Difluoroethyl Group: This is usually done via nucleophilic substitution reactions using appropriate difluoroethylating agents.

- Amination and Carboxamidation: The amino and carboxamide groups are introduced through subsequent reactions involving specific reagents tailored for these functional groups.

Industrial Production

In industrial settings, optimized synthetic routes are employed to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are often utilized to enhance efficiency while adhering to green chemistry principles.

The biological activity of 4-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. The difluoroethyl group and pyrazole ring significantly influence its binding affinity and selectivity towards these targets, which may lead to modulation or inhibition of their activity.

Pharmacological Properties

Research indicates that this compound may exhibit various pharmacological effects:

- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties, although detailed mechanisms remain to be elucidated.

- Anti-inflammatory Effects: There is evidence indicating that it may possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.

- Enzyme Inhibition: The compound has been noted for its ability to inhibit specific enzymes, which can be crucial in therapeutic applications.

Case Studies

Recent studies have focused on optimizing derivatives of pyrazole compounds for enhanced biological activity. For instance:

- A study highlighted the modification of pyrazole derivatives leading to improved metabolic stability and reduced drug-drug interaction risks in preclinical models .

- Another investigation explored the structure-activity relationship (SAR) of similar compounds, identifying critical structural features that enhance NaV1.7 inhibition, a target for pain management therapies .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 4-Amino-N-butyl-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide | Potentially similar enzyme inhibition properties | |

| 3-Amino-N-butyl-1-(2,2-difluoroethyl)-N-methyl-1H-pyrazole-4-carboxamide | Enhanced anti-inflammatory effects observed | |

| 4-Amino-N-ethyl-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide | Exhibited antimicrobial activity in preliminary tests |

Q & A

Q. What are the standard synthetic routes for 4-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide?

The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or nitriles. For example, 5-amino-pyrazole precursors can be functionalized via nucleophilic substitution or coupling reactions. A key step involves introducing the 2,2-difluoroethyl group using reagents like 2,2-difluoroethyl triflate under basic conditions (e.g., K₂CO₃ in DMF). Post-functionalization of the carboxamide group is achieved via hydrolysis or aminolysis .

Example Protocol :

- React 5-amino-1H-pyrazole-4-carbonitrile with 2,2-difluoroethyl iodide in DMF/K₂CO₃ (80°C, 12 hrs).

- Hydrolyze the nitrile to carboxamide using H₂SO₄/H₂O (1:1) at 60°C .

Q. Which functional groups in this compound influence its reactivity and stability?

The amino group at position 4 and the carboxamide at position 5 are critical for hydrogen bonding and nucleophilic reactivity. The 2,2-difluoroethyl group enhances lipophilicity and metabolic stability. Stability studies (e.g., pH-dependent degradation) should focus on the carboxamide’s susceptibility to hydrolysis under acidic/basic conditions .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

- ¹H/¹³C NMR : Peaks at δ ~6.8–7.2 ppm (pyrazole C-H), δ ~6.0 ppm (NH₂), and δ ~2.8–3.5 ppm (CF₂CH₂).

- FT-IR : Stretches at 1650–1700 cm⁻¹ (C=O, carboxamide) and 3350 cm⁻¹ (N-H).

- HRMS : Exact mass verification (calc. for C₆H₈F₂N₄O: 202.06 g/mol) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during 2,2-difluoroethyl group introduction?

- Variables to Test :

| Parameter | Range Tested | Optimal Condition |

|---|---|---|

| Temperature | 60–100°C | 80°C |

| Base | K₂CO₃, NaH, Et₃N | K₂CO₃ |

| Solvent | DMF, DMSO, THF | DMF |

- Key Insight : Higher temperatures (80°C) and polar aprotic solvents (DMF) improve nucleophilic substitution efficiency. Excess 2,2-difluoroethyl iodide (1.5 eq.) minimizes side products .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?

- Methodology :

- Perform molecular docking (AutoDock Vina) using the crystal structure of target proteins (e.g., EGFR kinase PDB: 1M17).

- Analyze binding affinity (ΔG) and key interactions (H-bonds with carboxamide, hydrophobic contacts with difluoroethyl).

- Validation : Compare computational predictions with in vitro kinase inhibition assays (IC₅₀) to refine models .

Q. How to resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory effects)?

- Approach :

Dose-Response Analysis : Test activity across concentrations (1–100 µM) to identify therapeutic windows.

Selectivity Profiling : Use panel assays (e.g., Eurofins Pharma Discovery) to differentiate target-specific vs. off-target effects.

Metabolite Screening : Identify active metabolites (e.g., hydrolyzed carboxamide) via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.